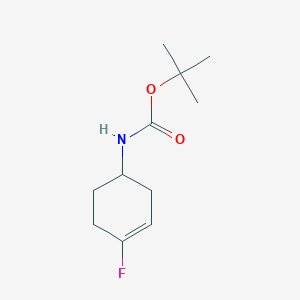

tert-Butyl (4-fluorocyclohex-3-en-1-yl)carbamate

Vue d'ensemble

Description

“tert-Butyl (4-fluorocyclohex-3-en-1-yl)carbamate” is a chemical compound with the molecular formula C11H18FNO2 . It is a type of tert-butyl carbamate . The tert-butyl group is stable towards most nucleophiles and bases .

Synthesis Analysis

The formation of Boc-protected amines and amino acids, which includes tert-butyl carbamates, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .

Molecular Structure Analysis

The molecular weight of “tert-Butyl (4-fluorocyclohex-3-en-1-yl)carbamate” is 215.26 g/mol . The InChI code for this compound is 1S/C11H18FNO2/c1-11(2,3)14-10(13)12-9-7-5-4-6-8-9/h9H,4-8H2,1-3H3,(H,12,13) .

Chemical Reactions Analysis

The Boc group in tert-butyl carbamates is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .

Applications De Recherche Scientifique

Crystal Structures and Molecular Interactions

- tert-Butyl carbamate derivatives, including tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate, are part of an isostructural family of compounds that exhibit unique crystal structures involving hydrogen and halogen bonds (Baillargeon et al., 2017).

Synthesis and Optimization

- A rapid synthetic method has been established for tert-butyl carbamate compounds as important intermediates in biologically active compounds like omisertinib (AZD9291), showcasing the versatility of these chemical structures in pharmacological research (Zhao et al., 2017).

Intermediate for Enantioselective Synthesis

- tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, a tert-butyl carbamate derivative, is crucial for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, demonstrating its role in the synthesis of nucleotide analogues (Ober et al., 2004).

Natural Product Synthesis

- tert-butyl carbamate derivatives are used as intermediates in the synthesis of natural products like jaspine B, which has shown cytotoxic activity against various human carcinoma cell lines (Tang et al., 2014).

Heterocyclization Studies

- The base-promoted heterocyclization of tert-butyl carbamate derivatives leads to the synthesis of complex organic structures such as 7-azabicyclo[2.2.1]heptane derivatives, indicating their utility in advanced organic synthesis (Gómez-Sánchez et al., 2007).

Photocatalyzed Cascade Reactions

- tert-butyl carbamates are used in photocatalyzed amination reactions, demonstrating their role in the construction of complex organic molecules like 3-aminochromones under mild conditions (Wang et al., 2022).

Mécanisme D'action

Safety and Hazards

The safety data sheet for a similar compound, tert-Butyl carbamate, suggests that it should not be released into the environment . Personal protective equipment should be used as required, and dust formation should be avoided . It is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Propriétés

IUPAC Name |

tert-butyl N-(4-fluorocyclohex-3-en-1-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18FNO2/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9/h4,9H,5-7H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFTMXYHCMSSHJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(=CC1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30666936 | |

| Record name | tert-Butyl (4-fluorocyclohex-3-en-1-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30666936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

675112-69-3 | |

| Record name | tert-Butyl (4-fluorocyclohex-3-en-1-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30666936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

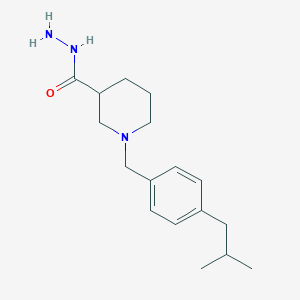

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Fluoro-N-[2-(3-methylphenoxy)propyl]aniline](/img/structure/B1391274.png)

![N-{2-[2-(Sec-butyl)phenoxy]butyl}cyclohexanamine](/img/structure/B1391275.png)

![N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2,5-dichloroaniline](/img/structure/B1391276.png)

![N-[2-(2,6-Dimethylphenoxy)propyl]-2-ethyl-6-methylaniline](/img/structure/B1391277.png)

![[(1'-Benzyl-1,4'-bipiperidin-4-yl)methyl]aminetrihydrochloride](/img/structure/B1391287.png)

![1-[2-(2-Methoxyphenyl)ethyl]-N-methylpiperidin-3-amine dihydrochloride](/img/structure/B1391289.png)

![[2-(4-Methoxyphenyl)ethyl][(1-methylpiperidin-4-yl)methyl]amine dihydrochloride](/img/structure/B1391294.png)

![{[1-(2-Fluorobenzyl)piperidin-4-yl]methyl}(tetrahy-drofuran-2-ylmethyl)amine dihydrochloride](/img/structure/B1391296.png)